

# (R)-2-Methoxypropanoic Acid: A Comprehensive Technical Guide for Advanced Synthesis

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## Compound of Interest

Compound Name: (R)-2-Methoxypropanoic Acid

Cat. No.: B016043

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## Introduction: The Strategic Importance of Chiral Building Blocks

In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its pharmacological activity and safety profile. Enantiomers of the same compound can exhibit vastly different physiological effects, ranging from desired therapeutic outcomes to severe toxicity. Consequently, the ability to synthesize enantiomerically pure compounds is paramount. **(R)-2-Methoxypropanoic acid**, a chiral building block, has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its defined stereochemistry and versatile chemical handles make it a strategic component for introducing chirality and influencing the pharmacokinetic and pharmacodynamic properties of target molecules. This guide provides an in-depth exploration of **(R)-2-Methoxypropanoic acid**, from its fundamental chemical identity to its practical application in synthetic workflows, tailored for researchers, scientists, and professionals in drug development.

## Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. This section delineates the nomenclature and key physicochemical characteristics of **(R)-2-Methoxypropanoic Acid**.

## IUPAC Name and Synonyms

The unequivocally correct nomenclature for a chemical entity is crucial for clear communication and information retrieval in a research and regulatory context.

- Preferred IUPAC Name: (2R)-2-methoxypropanoic acid[1]

The molecule is also known by a variety of synonyms in commercial and literature contexts. A comprehensive, though not exhaustive, list is provided below for cross-referencing purposes.

- **(R)-2-Methoxypropanoic Acid**[1]
- (R)-(+)-2-Methoxypropionic Acid[2]
- (R)-(-)-2-Methoxypropionic Acid
- (2R)-2-Methoxypropionic acid[3]
- Propanoic acid, 2-methoxy-, (2R)-[3]

## Chemical Structure and Key Identifiers

The structural representation and unique identifiers are fundamental to the molecule's identity.

- Molecular Formula: C<sub>4</sub>H<sub>8</sub>O<sub>3</sub>[3]
- Molecular Weight: 104.10 g/mol [1]
- CAS Number: 23943-96-6[1][4]
- InChI Key: ICPWFHKNYYRBSZ-GSVOUGTGSA-N[1]

## Physicochemical Data

A summary of the key physicochemical properties of **(R)-2-Methoxypropanoic Acid** is presented in the table below, providing essential data for experimental design and process development.

Property	Value	Source
Appearance	Colorless liquid/oil	[3][5]
Boiling Point	108-110 °C at 30 mmHg	
Density	~1.114 g/cm <sup>3</sup> (rough estimate)	
pKa	3.59 ± 0.10 (Predicted)	
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, and Methanol	[5]

## Synthesis and Chiral Resolution

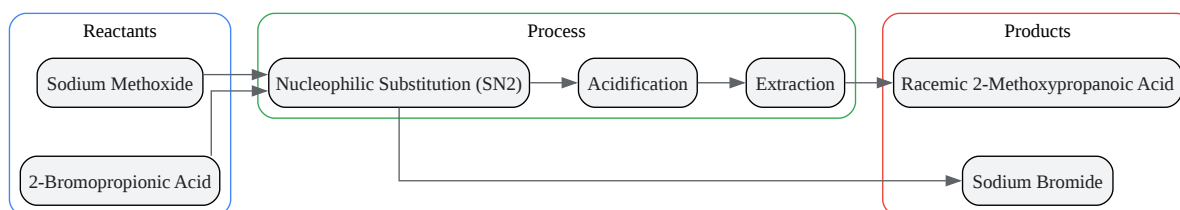
The enantioselective synthesis or resolution of chiral molecules is a cornerstone of modern organic chemistry. This section details a representative synthetic approach to 2-methoxypropanoic acid and discusses strategies for obtaining the desired (R)-enantiomer.

### General Synthesis of Racemic 2-Methoxypropanoic Acid

A common and straightforward method for the synthesis of the racemic mixture of 2-methoxypropanoic acid involves the nucleophilic substitution of a 2-halopropanoic acid with a methoxide source.

- **Reaction Setup:** To a solution of 2-bromopropionic acid (1.0 eq) in methanol, slowly add a solution of sodium methoxide (1.1 eq) in methanol under an inert atmosphere (e.g., nitrogen).
- **Reaction Conditions:** Heat the reaction mixture to 50°C and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
- **Acidification and Extraction:** Acidify the residue to a pH of 1 using 1N hydrochloric acid. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 2-methoxypropanoic acid as a colorless oil.[5]



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Caption: General workflow for the synthesis of racemic 2-methoxypropanoic acid.

## Chiral Resolution Strategies

Obtaining the enantiomerically pure **(R)-2-Methoxypropanoic acid** from the racemic mixture is a critical step. Several strategies can be employed, with enzymatic resolution and chiral chromatography being prominent methods.

Enzymatic resolution leverages the high stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer, allowing for the separation of the two. For instance, a lipase could be used to selectively esterify the (S)-enantiomer, leaving the desired (R)-acid unreacted and allowing for its separation.

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation.

## Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and enantiomeric excess of **(R)-2-Methoxypropanoic Acid**.

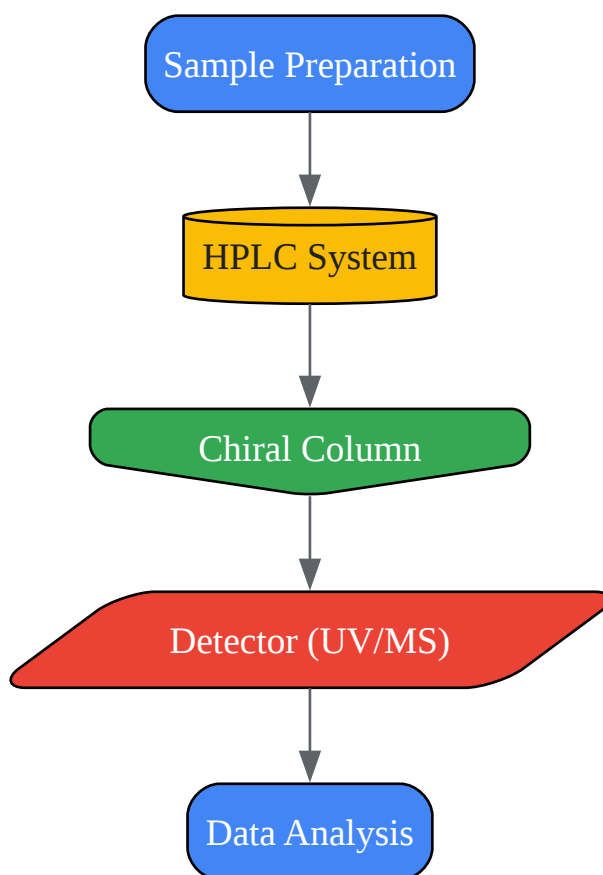
## Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are indispensable for structural elucidation and confirmation. The  $^1\text{H}$  NMR spectrum of 2-methoxypropanoic acid typically shows a quartet for the methine proton, a singlet for the methoxy protons, and a doublet for the methyl protons.<sup>[5]</sup>
- Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.
- Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.

## Chiral Purity Determination

As the biological activity of downstream products is critically dependent on stereochemistry, the accurate determination of enantiomeric excess (ee) is non-negotiable.

- Instrumentation: An HPLC system equipped with a UV or Mass Spectrometric (MS) detector.
- Chiral Column: A suitable chiral stationary phase column (e.g., a polysaccharide-based chiral column).
- Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid is a common mobile phase system. The exact composition should be optimized for the specific column used.
- Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
- Analysis: Inject the sample onto the column and monitor the elution of the enantiomers. The relative peak areas are used to calculate the enantiomeric excess.



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Caption: Workflow for chiral HPLC analysis.

## Applications in Drug Development

**(R)-2-Methoxypropanoic acid** serves as a crucial chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its incorporation can significantly influence the stereochemistry and, consequently, the efficacy and safety of the final drug product. One notable example is its use as an intermediate in the synthesis of certain classes of compounds where the methoxypropanoic acid moiety is a key pharmacophoric element.

## Safety and Handling

Proper handling and safety precautions are paramount when working with any chemical substance.

- Hazard Summary: **(R)-2-Methoxypropanoic acid** is classified as corrosive and can cause serious eye damage.[1]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry place.

## Conclusion

**(R)-2-Methoxypropanoic acid** is a valuable and versatile chiral building block with significant applications in pharmaceutical research and development. A comprehensive understanding of its chemical properties, synthesis, and analysis is essential for its effective utilization. The protocols and information presented in this guide are intended to provide a solid foundation for researchers and scientists working with this important chiral intermediate, enabling them to design and execute robust and reliable synthetic strategies.

## References

- (2R)-2-methoxypropanoic acid | C<sub>4</sub>H<sub>8</sub>O<sub>3</sub> | CID 2733584. PubChem. [Link]
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